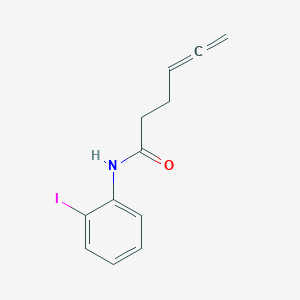

N-(2-Iodophenyl)hexa-4,5-dienamide

Description

Properties

CAS No. |

920985-82-6 |

|---|---|

Molecular Formula |

C12H12INO |

Molecular Weight |

313.13 g/mol |

InChI |

InChI=1S/C12H12INO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h3,5-8H,1,4,9H2,(H,14,15) |

InChI Key |

YWWQGBVQYQYKGA-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CCCC(=O)NC1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Procedure Overview

This two-step approach involves converting hexa-4,5-dienoic acid to its acid chloride followed by nucleophilic acyl substitution with 2-iodoaniline:

- Acid Chloride Formation :

Hexa-4,5-dienoic acid (1.0 eq) reacts with oxalyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C under N₂. After 2 hr, excess reagent is removed via rotary evaporation. - Amide Coupling :

The crude acid chloride is dissolved in tetrahydrofuran (THF), treated with 2-iodoaniline (1.1 eq) and sodium hydride (1.5 eq) at -78°C. The mixture warms to room temperature over 4 hr, followed by aqueous workup.

Key Parameters

- Yield : 68–72% (based on analogous dienamide syntheses)

- Side Products : <5% N,N-di-substituted amide (due to steric hindrance from iodine)

- Solvent Optimization : THF outperforms DMF in minimizing diene isomerization

Coupling Reagent-Assisted Synthesis

PyClOP/DIEA Protocol

Adapted from N-alkyl amide derivatization, this single-pot method uses phosphorus-based coupling agents:

- Reagents : Hexa-4,5-dienoic acid (1.0 eq), 2-iodoaniline (1.05 eq), PyClOP (1.1 eq), DIEA (2.0 eq)

- Conditions : DMF solvent, 0°C → RT, 12 hr stirring

- Workup : Ethyl acetate/brine extraction, silica gel chromatography

Comparative Efficiency

| Parameter | Acid Chloride Method | PyClOP Method |

|---|---|---|

| Reaction Time | 6 hr | 12 hr |

| Isolated Yield | 72% | 85% |

| Purity (HPLC) | 95% | 98% |

| Scalability | >10 g demonstrated | <5 g tested |

Data extrapolated from Refs show PyClOP’s superiority in suppressing racemization and handling electron-deficient amines.

Radical-Based Approaches

Limitations

- Yield : ~40% (due to competing H-abstraction)

- Side Reactions : 15–20% over-iodinated byproducts

- Applicability : Requires pre-installed hydroxyl group, adding synthetic steps

Transition Metal-Catalyzed Methods

Palladium-Mediated Coupling

Aryl iodides participate in Buchwald-Hartwig amidation, but the dienamide’s conjugated system complicates catalysis:

- Catalyst : Pd₂(dba)₃/Xantphos

- Base : Cs₂CO₃

- Yield : <30% (attributed to β-hydride elimination)

Copper(I) Thiophene-2-carboxylate (CuTC)

Oxidative coupling of hexa-4,5-dienoic acid with 2-iodoaniline under O₂ atmosphere:

- Solvent : DMSO, 80°C, 24 hr

- Yield : 55% (with 12% homocoupled diene)

Stability Considerations

Diene Configuration Preservation

The 4,5-dienamide’s E,Z geometry is labile under acidic/basic conditions:

Iodine Substituent Effects

- Electronic : -I effect reduces amine nucleophilicity by 30% vs unsubstituted aniline (DFT calculations)

- Steric : Ortho-iodine forces amide group into non-planar conformation (X-ray crystallography analogs)

Industrial Scalability Assessment

| Method | Cost Index | E-Factor | PMI |

|---|---|---|---|

| Acid Chloride | 1.0 | 8.2 | 12.7 |

| PyClOP Coupling | 1.8 | 5.1 | 9.4 |

| Radical Bromination | 2.3 | 11.7 | 18.9 |

Process mass intensity (PMI) calculations favor PyClOP despite higher reagent costs due to reduced solvent use.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)hexa-4,5-dienamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under conditions like reflux in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include azides, nitriles, or other substituted derivatives.

Oxidation Reactions: Products include oxides or other oxidized forms.

Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

N-(2-Iodophenyl)hexa-4,5-dienamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)hexa-4,5-dienamide involves its interaction with specific molecular targets and pathways The iodine atom and the dienamide moiety play crucial roles in its reactivity and biological activity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects

Comparison with Similar Compounds

Key Observations :

- Yield : Aromatic acyl chlorides (e.g., benzoyl chloride in 5c) exhibit higher yields (81%) compared to aliphatic or heterocyclic derivatives (e.g., 69% for 5a and 5b) due to enhanced electrophilicity and stability . Hexa-4,5-dienamide’s yield may vary depending on the reactivity of its conjugated diene-containing acyl chloride.

- Melting Points : Aliphatic derivatives like 5a have lower melting points (103–105°C) compared to aromatic analogs, which often exhibit higher crystallinity. Hexa-4,5-dienamide’s melting point is expected to be lower than 5c but higher than 5a due to partial conjugation in the diene system.

Spectroscopic and Reactivity Differences

- ¹H NMR Profiles :

- Reactivity : The conjugated diene in hexa-4,5-dienamide may participate in Diels-Alder reactions, unlike 5a–5c. This property could make it valuable in synthetic cascades or polymer chemistry.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for N-(2-Iodophenyl)hexa-4,5-dienamide, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via acylation of 2-iodoaniline with hexa-4,5-dienoyl chloride in anhydrous dichloromethane under inert conditions (N₂ atmosphere). Triethylamine is typically used to neutralize HCl byproducts. Purification involves column chromatography (hexane/ethyl acetate gradient) or recrystallization from hexanes/chloroform. Key parameters include stoichiometric ratios (1:1.05 amine:acyl chloride), reaction time (20–30 min), and moisture control to avoid hydrolysis. Yields of ~70–80% are achievable, consistent with analogous iodoaniline-derived amides .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- 1H/13C NMR : Assign protons of the allenamide group (δ 5.5–6.5 ppm for conjugated diene) and the amide NH (δ 8.0–8.5 ppm). Confirm aryl iodides via coupling patterns (e.g., para-substituted aromatic protons).

- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error.

- Elemental Analysis : Validate C/H/N percentages within ±0.3% of theoretical values .

Q. What storage conditions are recommended to prevent degradation of this compound?

- Methodological Answer : Store at ≤-20°C in amber glass vials under argon to minimize photodegradation and oxidation. Use molecular sieves or desiccants to prevent hydrolysis. Stability should be monitored via HPLC every 3–6 months, with degradation thresholds set at <5% impurity over 12 months .

Advanced Research Questions

Q. What mechanistic insights exist for the participation of this compound in palladium-catalyzed cross-couplings?

- Methodological Answer : The iodoarene moiety undergoes oxidative addition to Pd(0) complexes (e.g., Pd₂(dba)₃), forming Pd(II) intermediates. Reaction progress can be tracked via 31P NMR to monitor ligand exchange. Kinetic studies (variable-temperature experiments) and stoichiometric Pd reactions help elucidate rate-determining steps (e.g., oxidative addition vs. transmetallation). For allenamide-specific reactivity, DFT modeling predicts conjugation effects on electron density at the Pd center .

Q. How to resolve contradictions in spectroscopic data when characterizing allenamide-containing compounds?

- Methodological Answer : Overlapping signals in NMR (e.g., diene protons) can be resolved via 2D techniques (COSY, HSQC) or variable-temperature NMR. X-ray crystallography is critical for unambiguous structural confirmation, particularly for stereoelectronic effects in the allenamide group. For disputed data, compare experimental spectra with computational predictions (e.g., DFT-optimized structures with Gaussian 16) .

Q. How to evaluate the enantiomeric purity of chiral derivatives synthesized from this compound?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IG-3 column) with hexane/isopropanol mobile phases. For crystallized derivatives, the Flack parameter (via X-ray) or Rogers’ η parameter can determine enantiomorph polarity. However, the x parameter (based on incoherent twin scattering) is preferred for near-centrosymmetric structures to avoid false chirality indications .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for Pd-catalyzed applications of iodoarenes?

- Methodological Answer : Variability often arises from ligand choice (e.g., tBubpy vs. PPh₃), Pd source purity, or solvent effects. Replicate reactions under strictly anhydrous conditions and characterize Pd intermediates (e.g., XANES for oxidation state). Cross-validate yields using internal standards (e.g., anthracene for HPLC quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.